8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine

Physicochemical Property LogP Drug Design

This 8-bromo tetrahydroquinoline is a critical synthetic gateway for medicinal chemistry projects targeting bromodomains. Its bromine at the sterically sensitive 8-position enables orthogonal Suzuki-Miyaura or Buchwald-Hartwig couplings, distinct from 6-bromo isomers. A computed logP of 1.43 helps control lipophilicity in lead optimization, directly addressing promiscuous binding issues seen with non-halogenated analogs. Ideal for generating negative control probes in EPAC1 target validation, where C-8 bromination attenuates activity. Secure this research-exclusive intermediate for efficient SAR library expansion.

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
Cat. No. B11883242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine
Molecular FormulaC9H11BrN2
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1N)C=CC=C2Br
InChIInChI=1S/C9H11BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,12H,4-5,11H2
InChIKeyFAJPIVIOBZXCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine: A Halogenated Tetrahydroquinoline Building Block for Medicinal Chemistry


8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1337737-38-8) is a brominated tetrahydroquinoline derivative featuring a primary amine at the 4-position and a bromine atom at the 8-position. It belongs to the 4-aminotetrahydroquinoline class, a scaffold recognized for its presence in numerous biologically active molecules and pharmaceuticals [1]. With a molecular formula of C₉H₁₁BrN₂ and a molecular weight of 227.10 g/mol , this compound serves primarily as a synthetic intermediate in medicinal chemistry programs, particularly those targeting bromodomain-containing proteins and other epigenetic targets [2].

Why 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine Cannot Be Interchanged with Positional Isomers or Other Halogenated Analogs


In the tetrahydroquinoline scaffold, the precise position of halogen substitution critically dictates electronic character, reactivity in cross-coupling, and biological target engagement. The 8-position places the bromine in a sterically distinct environment adjacent to the ring-junction carbon, altering both the compound's logP and the angle of approach for metal-catalyzed transformations relative to the 6-bromo isomer . Class-level evidence from EPAC inhibitor programs demonstrates that adding a bromine at the C-8 position of a related tetrahydroquinoline series resulted in an approximately 2.5-fold loss in potency compared to the 5-bromo analog, confirming that the 8-position is a pharmacologically sensitive site rather than a silent substitution point [1].

Quantitative Differentiation Evidence for 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine


Lipophilicity (LogP) Divergence from the Non-Halogenated Core Scaffold

The 8-bromo substitution reduces the computed partition coefficient (LogP) by approximately 0.69 log units relative to the unsubstituted 5,6,7,8-tetrahydroquinolin-4-amine, indicative of altered membrane permeability and aqueous solubility profiles .

Physicochemical Property LogP Drug Design

Regioisomeric Boiling Point Differentiation: 8-Bromo vs. 6-Bromo Analogs

The 8-bromo regioisomer exhibits a predicted boiling point of 302.2°C, which is distinct from the 6-bromo isomer for which experimental or computed boiling point data can differ due to altered intermolecular interactions arising from the bromine's proximity to the amine-bearing carbon .

Thermal Property Purification Process Chemistry

Synthetic Utility: The 8-Bromo Position as a Selective Cross-Coupling Handle

The bromine at the 8-position is sterically less hindered than the 5-position and electronically distinct from the 6-position, enabling regioselective palladium-catalyzed cross-coupling reactions. This property is exploited in the synthesis of 8-aryl and 8-amino tetrahydroquinoline libraries where the 4-amine remains available for subsequent orthogonal derivatization [1].

Cross-Coupling Suzuki Buchwald-Hartwig C-N Coupling

Biological SAR Alert: C-8 Bromination Reduces EPAC1 Inhibitory Potency

In a focused SAR study of tetrahydroquinoline-based EPAC1 inhibitors, the addition of a bromine atom at the C-8 position (relative to the 5-bromo parent) resulted in an approximately 2.5-fold decrease in inhibitory potency [1]. This class-level finding indicates that the C-8 position is pharmacologically sensitive and that substitution here can significantly modulate target engagement.

EPAC1 Inhibitor SAR Cardiac Hypertrophy Cancer Metastasis

Optimal Use Cases for 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine


Medicinal Chemistry Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling

The 8-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig coupling at a position sterically distinct from the C-4 amine. This allows for the construction of diverse 8-aryl/heteroaryl tetrahydroquinolin-4-amine libraries where the C-4 amine can be subsequently functionalized (acylation, sulfonylation, reductive amination) without protecting group manipulation, accelerating SAR exploration in bromodomain inhibitor programs [1].

Bromodomain Inhibitor Lead Optimization with Modulated Lipophilicity

The lower computed logP (1.43) of 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine relative to non-halogenated analogs (logP ~2.12) makes it a preferred scaffold for bromodomain inhibitor programs where excessive lipophilicity is associated with promiscuous binding and poor pharmacokinetics. Researchers developing BET or CBP bromodomain inhibitors can exploit this property to maintain ligand efficiency while controlling logP .

Negative SAR Control for EPAC1 Selectivity Profiling

Based on class-level evidence that C-8 bromination reduces EPAC1 inhibitory activity by approximately 2.5-fold, 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine derivatives can serve as negative control compounds or selectivity probes in studies aimed at dissecting EPAC1-dependent vs. EPAC1-independent pharmacology, enabling more rigorous target validation experiments [2].

Quote Request

Request a Quote for 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.